molecular formula C8H9NO3 B13575342 3,6-Dimethoxypyridine-2-carbaldehyde

3,6-Dimethoxypyridine-2-carbaldehyde

Katalognummer: B13575342
Molekulargewicht: 167.16 g/mol
InChI-Schlüssel: AIADNFCJHLUCEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-Dimethoxypyridine-2-carbaldehyde: is an organic compound with the molecular formula C8H9NO3. It is a derivative of pyridine, characterized by the presence of two methoxy groups at positions 3 and 6 and an aldehyde group at position 2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethoxypyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 3,6-dimethoxypyridine with a formylating agent such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide). The reaction typically proceeds under mild conditions, yielding the desired aldehyde .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 3,6-Dimethoxypyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

3,6-Dimethoxypyridine-2-carbaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,6-Dimethoxypyridine-2-carbaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the precise mechanisms involved .

Vergleich Mit ähnlichen Verbindungen

  • 3,5-Dimethoxypyridine-2-carbaldehyde
  • 3,6-Dihydroxypyridine-2-carbaldehyde
  • 3,6-Dimethoxypyridine-4-carbaldehyde

Comparison: 3,6-Dimethoxypyridine-2-carbaldehyde is unique due to the specific positioning of its methoxy and aldehyde groups, which can influence its reactivity and interactions with other molecules. This distinct structure may confer unique properties compared to its analogs, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C8H9NO3

Molekulargewicht

167.16 g/mol

IUPAC-Name

3,6-dimethoxypyridine-2-carbaldehyde

InChI

InChI=1S/C8H9NO3/c1-11-7-3-4-8(12-2)9-6(7)5-10/h3-5H,1-2H3

InChI-Schlüssel

AIADNFCJHLUCEV-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(N=C(C=C1)OC)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.